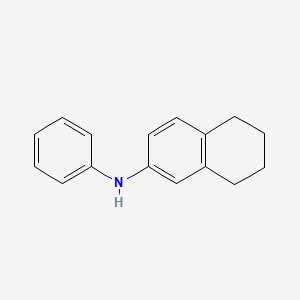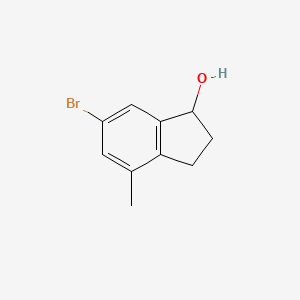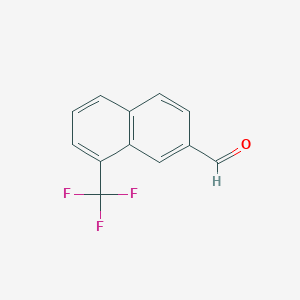
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5. It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups and a nitro group. This compound is known for its applications in various fields of scientific research, including chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 1-(2,5-dimethoxyphenyl)ethanone. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the phenyl ring. The reaction is carried out under controlled temperature conditions to avoid over-nitration and degradation of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 1-(2,5-Dimethoxy-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2,5-Dimethoxy-3-nitrophenyl)acetic acid.
科学的研究の応用
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and methoxy groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer activities. The presence of the nitro group is of particular interest due to its potential bioactivity.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanone moiety can act as an electrophilic center, facilitating nucleophilic attack by biological nucleophiles.
類似化合物との比較
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with different positions of the methoxy and nitro groups.
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone: Another isomer with different substitution patterns on the phenyl ring.
2,5-Dimethoxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of methoxy and nitro groups in the 2,5- and 3-positions, respectively, allows for unique interactions and transformations that are not observed in its isomers or analogs.
特性
分子式 |
C10H11NO5 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC名 |
1-(2,5-dimethoxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(11(13)14)10(8)16-3/h4-5H,1-3H3 |
InChIキー |
OOUOLSVUTCEZNC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)



